![molecular formula C11H13N3O3 B2430118 2-[(3-Methoxypropyl)amino]-5-nitrobenzonitrile CAS No. 923170-40-5](/img/structure/B2430118.png)

2-[(3-Methoxypropyl)amino]-5-nitrobenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

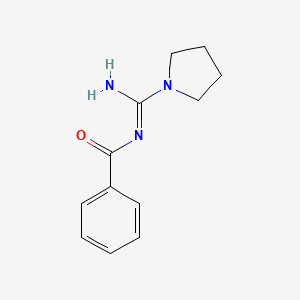

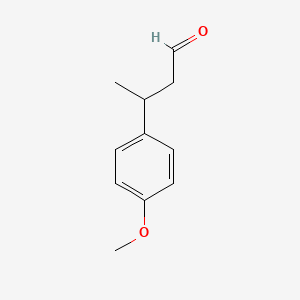

2-[(3-Methoxypropyl)amino]-5-nitrobenzonitrile is a biochemical used for proteomics research . It has a molecular formula of C11H13N3O3 and a molecular weight of 235.24 .

Molecular Structure Analysis

The molecular structure of 2-[(3-Methoxypropyl)amino]-5-nitrobenzonitrile consists of 11 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[(3-Methoxypropyl)amino]-5-nitrobenzonitrile are not explicitly mentioned in the sources I found. The molecular weight is 235.24 , but more detailed properties like melting point, boiling point, solubility, etc., are not available in the sources I found.Aplicaciones Científicas De Investigación

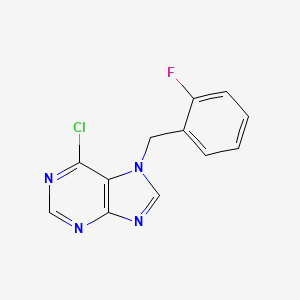

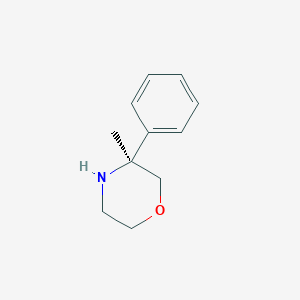

Synthesis and Drug Development

2-[(3-Methoxypropyl)amino]-5-nitrobenzonitrile is a compound that can be involved in the synthesis of pharmaceuticals like Gefitinib. In one study, a related compound, 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, was converted through several stages, finally obtaining Gefitinib, a drug used in cancer treatment. The overall yield was about 66%, showcasing the potential of related nitrobenzonitrile compounds in drug synthesis processes (Bo Jin et al., 2005).

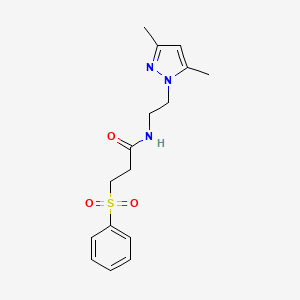

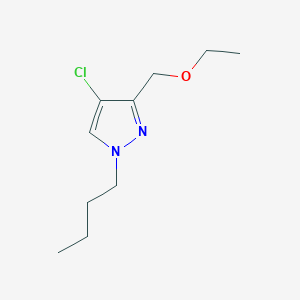

Chemical Transformations and Catalysis

The compound is involved in chemical transformations that are essential in organic synthesis. For instance, nitrobenzonitriles like 2-[(3-Methoxypropyl)amino]-5-nitrobenzonitrile can undergo hydrogenation using catalysts like Raney nickel. The position of the nitro group relative to the nitrile group significantly influences the hydrogenation process, leading to the formation of primary amines or transformation into aminobenzamides, depending on the structural configuration of the compound (Klara Koprivova & L. Červený, 2008).

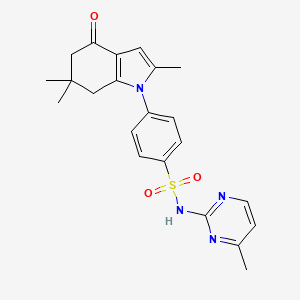

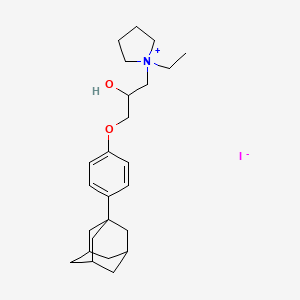

Material Science and Corrosion Inhibition

Derivatives of nitrobenzonitrile compounds demonstrate significant potential in material science, particularly as corrosion inhibitors. Research on similar compounds, such as 2-amino-5-nitro-4,6-diarylcyclohex-1-ene-1,3,3-tricarbonitriles, has shown their effectiveness in protecting metals like mild steel from corrosion, particularly in acidic environments. These compounds can form protective films on metal surfaces, significantly reducing corrosion rates (C. Verma, M. Quraishi & Ambrish Singh, 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(3-methoxypropylamino)-5-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c1-17-6-2-5-13-11-4-3-10(14(15)16)7-9(11)8-12/h3-4,7,13H,2,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLJAMLDWPTMMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=C(C=C(C=C1)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Methoxypropyl)amino]-5-nitrobenzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-Benzylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2430037.png)

![3-(4-Chlorobenzyl)-8-(ethylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2430040.png)

![4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B2430045.png)

![2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2430046.png)

![methyl 2-({[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2430047.png)

![2-((8-(4-ethylphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2430057.png)